molecular formula C28H26N4O5 B12083297 TBK1/IKKepsilon-IN-1

TBK1/IKKepsilon-IN-1

Cat. No.: B12083297
M. Wt: 498.5 g/mol
InChI Key: QHZNENVHULXUOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBK1/IKKepsilon-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic strategies involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

TBK1/IKKepsilon-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

TBK1/IKKepsilon-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of TBK1 and IKKε in various chemical pathways.

    Biology: Employed in research to understand the signaling pathways involved in innate immunity and inflammation.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, autoimmune disorders, and viral infections.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting TBK1 and IKKε

Mechanism of Action

TBK1/IKKepsilon-IN-1 exerts its effects by inhibiting the kinase activity of TBK1 and IKKε. This inhibition prevents the phosphorylation and activation of downstream targets such as IRF3 and IRF7, thereby blocking the production of type I interferons and other pro-inflammatory cytokines. The compound interacts with the kinase domain of TBK1 and IKKε, leading to the disruption of their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TBK1/IKKepsilon-IN-1 is unique in its high specificity and potency in inhibiting TBK1 and IKKε. This makes it a valuable tool in research and potential therapeutic applications, as it allows for precise modulation of these kinases’ activity without affecting other signaling pathways .

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3

InChI Key

QHZNENVHULXUOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC

Origin of Product

United States

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